3-Chloro-2-(2-methylpropoxy)aniline
Description
Significance within Substituted Aniline (B41778) Chemistry and Aryl Ether Derivatives
Substituted anilines are a cornerstone of modern chemical synthesis, serving as crucial intermediates in the production of a wide array of industrial chemicals, including dyes, polymers, and pharmaceuticals. wisdomlib.org The nature and position of the substituents on the aniline ring profoundly influence the compound's reactivity, basicity, and biological activity. pearson.com The presence of a chlorine atom, an electron-withdrawing group, and an amino group, an electron-donating group, on the same ring in 3-Chloro-2-(2-methylpropoxy)aniline creates a complex electronic environment. This can influence its reactivity in electrophilic substitution reactions, which are characteristic of anilines. byjus.com
Aryl ethers, on the other hand, are a class of organic compounds that contain an ether group attached to an aromatic ring. uni.edu This structural motif is found in numerous natural products and biologically active molecules. researchgate.net The ether linkage is generally stable and contributes to the lipophilicity of a molecule, which can be a desirable property in drug design. researchgate.net The 2-methylpropoxy group in this compound introduces a bulky, non-polar side chain, which can influence the compound's solubility and how it interacts with biological targets. The synthesis of such aryl ethers can be achieved through methods like the Williamson ether synthesis or copper-catalyzed coupling reactions. organic-chemistry.orgwikipedia.org
The combination of these features in a single molecule makes this compound a valuable building block for creating more complex molecules with tailored properties.
Overview of Research Trajectories for Related Aryl Amine and Alkoxy-Substituted Compounds
Research into aryl amines and alkoxy-substituted compounds is a vibrant and evolving field. In medicinal chemistry, the aniline scaffold is a common feature in many drug candidates, although its use can sometimes be limited by metabolic instability or toxicity concerns. cresset-group.com Consequently, a significant research effort is directed towards modifying aniline derivatives to fine-tune their pharmacological profiles, enhancing bioavailability and selectivity while minimizing adverse effects. cresset-group.com
Alkoxy-substituted aromatic compounds are also of great interest. The introduction of alkoxy groups can lead to compounds with a range of biological activities. For instance, alkoxy-substituted diaryl compounds have been investigated for their potential as tubulin polymerization inhibitors, a target for anticancer drugs. acs.org Furthermore, the development of new synthetic methods for the preparation of alkyl aryl ethers remains an active area of research, with a focus on milder and more efficient catalytic systems. acs.org
The study of compounds like this compound fits within these broader research trends. Its structure suggests potential applications as an intermediate in the synthesis of novel bioactive molecules. The interplay between the chloro, amino, and alkoxy substituents could lead to unique biological activities or provide a scaffold for further chemical modification.
Interactive Data Tables
To provide a clearer understanding of the chemical properties of compounds related to this compound, the following data tables are provided. Note that the data for this compound itself is not widely available and is therefore estimated based on the properties of similar compounds.
Table 1: Physicochemical Properties of Related Aniline Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Chloro-2-methylaniline (B42847) | C₇H₈ClN | 141.60 nih.gov | 2 chemicalbook.com | 115-117/10 mmHg chemicalbook.com |
| 3-Chloro-2-methoxyaniline | C₇H₈ClNO | 157.60 ontosight.ai | 40-45 ontosight.ai | Not Available |
| Aniline | C₆H₇N | 93.13 wikipedia.org | -6 wikipedia.org | 184 wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLKGZIVEALJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280962 | |
| Record name | 3-Chloro-2-(2-methylpropoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130566-35-7 | |
| Record name | 3-Chloro-2-(2-methylpropoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130566-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(2-methylpropoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Elucidation of 3 Chloro 2 2 Methylpropoxy Aniline Frameworks
Reaction Pathways of Substituted Aniline (B41778) Ethers
Substituted aniline ethers, such as 3-Chloro-2-(2-methylpropoxy)aniline, undergo a range of reactions characteristic of aromatic amines and ethers. The primary reaction classes include substitutions at the nucleophilic amine nitrogen, electrophilic attacks on the activated aromatic ring, and redox transformations.
The lone pair of electrons on the nitrogen atom of the primary amine group imparts significant nucleophilic character. This allows for a variety of reactions at the nitrogen center, most notably acylation and alkylation.
Acylation: The amine group readily reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide (an anilide). wikipedia.orglibretexts.org This transformation is often employed as a strategic step in synthesis. The resulting acetamido group is less activating and sterically bulkier than the amino group, which helps to control subsequent reactions, such as preventing over-halogenation or oxidation and directing electrophiles primarily to the para position. libretexts.orgyoutube.com The amide can later be hydrolyzed back to the amine. libretexts.org
Alkylation: The nitrogen center can be alkylated using various reagents. Modern methods, such as hydrogen autotransfer (or hydrogen borrowing) reactions, utilize alcohols like methanol (B129727) in the presence of transition metal catalysts (e.g., ruthenium complexes) to achieve selective N-methylation. rsc.org This process involves the catalyst-mediated dehydrogenation of the alcohol to an aldehyde, formation of an imine with the aniline, and subsequent hydrogenation of the imine. rsc.org
The nucleophilicity of the amine is modulated by the electronic effects of the ring substituents. An electron-donating group generally increases basicity and nucleophilicity, while an electron-withdrawing group has the opposite effect. chemistrysteps.com In this compound, the electron-donating isobutoxy group enhances electron density, while the electron-withdrawing chloro group reduces it.
The directing effects of the substituents are summarized below:
-NH2 (at C1): A very strong activating group, directing to positions 2, 4, and 6.
-OCH2CH(CH3)2 (at C2): A strong activating group, directing to positions 1, 3, and 5.
-Cl (at C3): A deactivating group, directing to positions 2, 4, and 6.
Considering the existing substitution pattern, the potential sites for electrophilic attack are positions 4, 5, and 6. The combined activating influence of the -NH2 and -Cl groups strongly favors positions 4 and 6. The -OCH2CH(CH3)2 group activates position 5. The outcome of a specific EAS reaction will depend on the interplay between these electronic directing effects, the steric hindrance imposed by the bulky isobutoxy group, and the reaction conditions.
| Position | Activating/Deactivating Influences | Predicted Reactivity |
| 4 | Ortho to -Cl, Para to -NH2 | Highly Favored |
| 5 | Para to -OCH2CH(CH3)2 | Favored |
| 6 | Ortho to -NH2 | Favored, but potential steric hindrance |
Halogenation: Due to the high activation of the ring, halogenation of anilines with reagents like bromine water can proceed rapidly, often leading to polysubstitution. wikipedia.orgbyjus.com To achieve mono-substitution, the reactivity must be moderated, typically by converting the amine to an acetamide. libretexts.orgyoutube.com
Nitration: Direct nitration using a mixture of concentrated nitric and sulfuric acids is complicated. The strongly acidic medium can protonate the basic amino group to form the anilinium ion (-NH3+). youtube.com This ion is a strong deactivating, meta-directing group, leading to the formation of a significant amount of the meta-substituted product alongside ortho and para isomers. youtube.combyjus.com Again, protecting the amine as an amide is the standard procedure to ensure a controlled reaction and high yield of the para-nitro product. libretexts.org
Sulfonation: Aniline can be sulfonated with concentrated sulfuric acid at high temperatures to produce p-aminobenzenesulfonic acid (sulfanilic acid). chemistrysteps.combyjus.com
Anilines are sensitive to oxidizing agents. wikipedia.org Oxidation can result in a variety of complex products, including colored compounds like azobenzene, and may involve reactions at the nitrogen atom or lead to the formation of new carbon-nitrogen bonds. wikipedia.org Unprotected anilines can be susceptible to degradation under reaction conditions that involve oxidants.
Conversely, the most common and industrially significant method for synthesizing anilines is the reduction of the corresponding nitroarenes. wikipedia.org Therefore, this compound would typically be synthesized via the reduction of 3-chloro-2-(2-methylpropoxy)-1-nitrobenzene. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H2/Pd-C) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). chemistrysteps.com
Stereochemical Considerations and Regioselectivity in Synthetic Transformations
Regioselectivity , or the control of reaction location, is a central theme in the chemistry of this compound. As discussed under electrophilic substitution, the inherent directing effects of the substituents guide incoming electrophiles to specific positions on the aromatic ring. byjus.com The choice of reagents and reaction conditions allows chemists to favor one constitutional isomer over others. For instance, in reactions like the Buchwald-Hartwig amination for forming C-N bonds, the choice of catalyst and ligands can precisely control where the amine group is added to an aryl halide. wikipedia.orgorganic-chemistry.org
Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.comkhanacademy.org The parent molecule, this compound, is achiral. However, stereochemical issues can become relevant in several contexts:
Reaction with Chiral Reagents: If the aniline is reacted with a chiral electrophile or participates in a reaction mediated by a chiral catalyst, diastereomeric products could be formed in unequal amounts.
Creation of New Stereocenters: A reaction could introduce a new chiral center into the molecule, for example, by modifying the isobutoxy side chain.
Influence on Stereoselective Reactions: The substituents on the aniline can influence the stereochemical course of a reaction at a different molecule. For example, in the nucleophilic opening of epoxides by anilines, intramolecular hydrogen bonding between the aniline's N-H and the epoxide's oxygen can direct the nucleophilic attack, controlling the regioselectivity and the stereochemistry of the resulting amino alcohol product. nih.gov
While stereospecific reactions, where the stereochemistry of the starting material dictates that of the product, are well-defined (e.g., SN2 reactions), most transformations involving this framework would be stereoselective, where one product is simply favored. khanacademy.orgethz.ch
Influence of Substituent Electronic and Steric Effects on Reaction Dynamics
The reaction dynamics of the this compound framework are a direct consequence of the electronic and steric properties of its substituents. afit.edu
| Substituent | Position | Electronic Effect (Resonance) | Electronic Effect (Inductive) | Overall Effect on Ring | Directing Effect |
| -NH2 | 1 | Strong Donation (+R) | Weak Withdrawal (-I) | Strongly Activating | Ortho, Para |
| -OCH2CH(CH3)2 | 2 | Strong Donation (+R) | Strong Withdrawal (-I) | Strongly Activating | Ortho, Para |
| -Cl | 3 | Weak Donation (+R) | Strong Withdrawal (-I) | Weakly Deactivating | Ortho, Para |
Electronic Effects: The reactivity of the aromatic ring is significantly enhanced by the powerful +R (resonance) effects of the amino and isobutoxy groups, which donate electron density into the benzene (B151609) ring. chemistrysteps.comquora.com This donation creates regions of high electron density (partial negative charge) at the ortho and para positions, making them highly susceptible to attack by electrophiles. byjus.com The -Cl group's -I (inductive) effect withdraws electron density from the ring, deactivating it, but its +R effect still directs incoming electrophiles to the ortho/para positions. The combined effect of two strong activators makes the molecule much more reactive than benzene. quora.com
Steric Effects: Steric hindrance plays a crucial role in determining the regiochemical outcome of reactions. The 2-methylpropoxy group is sterically demanding. This bulkiness can impede the approach of an electrophile to the adjacent positions, particularly position 6, which is ortho to the amino group. Consequently, in electrophilic substitution reactions, there may be a preference for attack at the less hindered position 4, which is para to the dominant amino group.
These combined effects also influence the basicity of the amine. The electron-donating isobutoxy group tends to increase basicity by stabilizing the conjugate acid, while the electron-withdrawing chloro group decreases it. chemistrysteps.com The net effect on the pKa of the anilinium ion is a balance of these competing influences.
Theoretical and Computational Chemistry Investigations of 3 Chloro 2 2 Methylpropoxy Aniline
Quantum Chemical Calculation Frameworks
Quantum chemical calculations are indispensable tools for understanding the fundamental properties of molecules at the electronic level. For a substituted aniline (B41778) derivative like 3-chloro-2-(2-methylpropoxy)aniline, the following computational frameworks would be highly informative.
Density Functional Theory (DFT) for Electronic Structure Characterization
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often employing functionals like B3LYP, are used to determine the optimized molecular geometry, electronic energy, and distribution of electron density within the molecule. For this compound, DFT would provide a detailed picture of how the chloro, isobutoxy, and amino groups influence the geometry and stability of the benzene (B151609) ring.
Time-Dependent DFT (TD-DFT) for Spectroscopic Properties Prediction
To understand the spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited state properties. This would enable the prediction of the molecule's electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions between molecular orbitals. These theoretical predictions can be correlated with experimentally obtained spectra to validate the computational model.
Analysis of Electronic Properties and Molecular Orbitals
The electronic properties and molecular orbitals of a compound are key to understanding its reactivity and behavior in chemical reactions.
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack.
Hypothetical HOMO-LUMO Data for a Related Aniline Derivative
The following table presents hypothetical HOMO and LUMO energy values for a related aniline compound, illustrating the type of data that would be generated for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: This data is for illustrative purposes only and does not represent the actual values for this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would highlight the electrostatic potential around the electronegative chlorine and oxygen atoms, as well as the amine group.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density. In the case of this compound, NBO analysis would quantify the interactions between the lone pairs of the nitrogen and oxygen atoms with the aromatic ring, as well as the influence of the electron-withdrawing chlorine atom on the electronic structure.
Hypothetical NBO Analysis Data
The table below shows a hypothetical example of NBO analysis data, indicating the stabilization energy from hyperconjugative interactions in a related molecule.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (N) | π* (C-C) | 5.2 |
| LP (O) | σ* (C-C) | 1.8 |
Note: This data is for illustrative purposes only and does not represent the actual values for this compound.
Reactivity Descriptors: Fukui Functions and Global Reactivity Indices
The reactivity of a molecule can be quantitatively described using conceptual density functional theory (DFT), which provides a framework for understanding chemical reactivity and site selectivity. Key descriptors in this theory include global reactivity indices and Fukui functions.
Global Reactivity Indices offer a general overview of a molecule's reactivity. These indices include:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher value indicates greater stability.
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Fukui Functions provide more detailed, atom-specific information about reactivity. They indicate the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. The Fukui function helps in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks.
f+(r): For nucleophilic attack (attack by a species with excess electrons).
f-(r): For electrophilic attack (attack by a species deficient in electrons).
f0(r): For radical attack.
For a molecule like this compound, computational analysis would likely reveal that the nitrogen atom of the amino group and specific carbon atoms on the aromatic ring are the most probable sites for electrophilic attack, due to the delocalization of the nitrogen's lone pair into the ring. Conversely, the chlorine atom would influence the sites susceptible to nucleophilic attack.
Molecular Modeling of Structural and Conformational Features
Molecular modeling is a powerful tool for investigating the three-dimensional structure and electronic properties of molecules.
Geometric parameter optimization involves finding the most stable arrangement of atoms in a molecule, i.e., the structure with the minimum energy. This is typically done using quantum chemical methods like DFT or ab initio calculations. The optimized geometry provides information on bond lengths, bond angles, and dihedral angles.
For this compound, the key geometric parameters of interest would be:
The C-N bond length and the pyramidalization at the nitrogen atom.
The C-Cl bond length.
The geometry of the 2-methylpropoxy group and its orientation relative to the aniline ring.
The planarity of the benzene ring.
Vibrational analysis, performed on the optimized geometry, calculates the frequencies and modes of molecular vibrations. This analysis serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Table 1: Predicted Vibrational Frequencies for an Analogous Substituted Aniline (Note: This data is for a representative substituted aniline and not this compound itself, serving as an illustrative example.)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| N-H Stretch (asymmetric) | ~3500 | Stretching of the amine N-H bonds |
| N-H Stretch (symmetric) | ~3400 | Stretching of the amine N-H bonds |
| C-H Stretch (aromatic) | ~3100-3000 | Stretching of the aromatic C-H bonds |
| C-N Stretch | ~1300 | Stretching of the carbon-nitrogen bond |
| C-Cl Stretch | ~750 | Stretching of the carbon-chlorine bond |
| C-O-C Stretch (ether) | ~1250 | Asymmetric stretching of the ether linkage |
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are crucial for applications in optoelectronics, including frequency conversion and optical switching. The key NLO property for second-order effects is the first hyperpolarizability (β).
The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group (-NH₂) acts as an electron donor, and the chloro group (-Cl) acts as a weak electron acceptor. The 2-methylpropoxy group is also an electron donor.
Theoretical studies on substituted anilines have shown that the first hyperpolarizability can be significantly enhanced by strategic placement of donor and acceptor groups. researchgate.netfinechem-mirea.ru For instance, a study on various substituted anilines found that having a strong donor like an N,N-dimethylamino group and a strong acceptor at the para position leads to a large β value. dntb.gov.ua While the specific value for this compound is not available, computational methods like Møller-Plesset perturbation theory (MP2) or DFT can be used for its prediction. researchgate.netdntb.gov.ua
Table 2: Calculated First Hyperpolarizability (β) for Representative Aniline Derivatives (Note: These values are illustrative and taken from studies on other substituted anilines.)
| Compound | β (in 10⁻³⁰ esu) |
| Aniline | 0.7 |
| 4-Nitroaniline | 9.2 |
| 2-Methyl-4-nitroaniline | 15.4 |
| N,N-dimethyl-4-nitroaniline | 25.6 |
These examples highlight the significant impact of substituents on NLO properties.
The polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity, but often its average value is considered. Both dipole moment and polarizability are crucial for understanding intermolecular interactions. researchgate.net
Computational studies on substituted anilines have shown that the dipole moment is sensitive to the nature and position of the substituents. nih.gov For example, introducing a chloro substituent generally increases the dipole moment compared to aniline itself.
Table 3: Calculated Dipole Moment and Polarizability for Aniline and a Chloroaniline Analog (Note: This data is for illustrative purposes.)
| Compound | Dipole Moment (μ) in Debye | Average Polarizability (α) in ų |
| Aniline | 1.53 | 11.58 |
| 3-Chloroaniline | 2.59 | 12.8 |
The presence of the chloro and alkoxy groups in this compound is expected to result in a significant dipole moment and polarizability.
Crystal Structure Analysis and Intermolecular Interactions (based on analogous systems)
Since single-crystal X-ray diffraction data for this compound is not publicly available, this section discusses the expected crystal packing and intermolecular interactions based on studies of analogous systems, such as other substituted anilines and chloroanilines.
In the solid state, the arrangement of molecules is governed by intermolecular forces, with hydrogen bonding often playing a dominant role in molecules containing N-H or O-H groups. For this compound, the primary hydrogen bond donor is the amino group (-NH₂), and the potential acceptors are the nitrogen atom itself, the oxygen atom of the alkoxy group, and the chlorine atom.
The efficiency of crystal packing is a measure of how closely the molecules are packed in the crystal lattice. It is influenced by the molecular shape and the strength and directionality of intermolecular interactions. Strong hydrogen bonding networks generally lead to more efficient packing. In addition to hydrogen bonds, other interactions like π-π stacking between the aromatic rings and van der Waals forces will also contribute to the stability of the crystal structure. The interplay between the hydrogen bonds formed by the amine group and the steric hindrance from the bulky side chains would be a key determinant of the crystal structure of this compound.
Hirshfeld Surface and Fingerprint Plot Analyses for Intermolecular Interactions
A comprehensive search of the current scientific literature and crystallographic databases reveals no available data on the Hirshfeld surface analysis or fingerprint plot analyses for the specific compound this compound. Detailed experimental or computational studies elucidating the intermolecular interactions of this molecule through these methods have not been published.
Therefore, it is not possible to provide detailed research findings, data tables on interaction percentages, or a descriptive analysis of the Hirshfeld surface and its corresponding fingerprint plots for this compound at this time. Such an analysis would require crystallographic data from single-crystal X-ray diffraction or sophisticated computational modeling, which is not present in the public domain for this compound.
Applications and Role As a Key Intermediate in Complex Organic Synthesis
Building Block for Diverse Heterocyclic Systems
3-Chloro-2-(2-methylpropoxy)aniline serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its substituted aniline (B41778) structure, featuring a chloro group, an isobutoxy ether, and an amino group, offers multiple reaction sites for cyclization and functionalization, making it a valuable starting material for complex molecular architectures.
Synthesis of Indoline (B122111) and Dihydrobenzofuran Scaffolds
The structural framework of this compound is well-suited for the construction of indoline and dihydrobenzofuran ring systems, which are prevalent in many biologically active molecules and natural products.
Indoline Synthesis: The synthesis of indoline scaffolds can be achieved through various synthetic strategies. One plausible approach involving this compound could be an intramolecular Heck reaction. This would first require N-allylation of the aniline. The resulting N-allyl-3-chloro-2-(2-methylpropoxy)aniline could then undergo a palladium-catalyzed intramolecular cyclization to form the indoline ring. The reaction conditions for such transformations typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Dihydrobenzofuran Synthesis: The construction of dihydrobenzofuran scaffolds from this compound can be envisioned through a multi-step sequence. For instance, a diazotization of the aniline followed by a Sandmeyer reaction could introduce a hydroxyl group at the 2-position, which after etherification and subsequent Claisen rearrangement would yield an ortho-allyl phenol. This intermediate could then undergo an intramolecular cyclization, such as an acid-catalyzed cyclization or a transition-metal-catalyzed process, to afford the dihydrobenzofuran ring. Recent literature describes various methods for dihydrobenzofuran synthesis, including rhodium-catalyzed C-H activation and palladium-catalyzed annulation reactions, which could potentially be adapted for this substrate. organic-chemistry.orgnih.gov
Construction of Thiazole (B1198619) and Pyrrolidinedione Derivatives
The reactivity of the amino group in this compound allows for its incorporation into various five-membered heterocyclic systems like thiazoles and pyrrolidinediones.
Thiazole Derivatives: Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis. In this context, this compound could be converted into a thiourea (B124793) derivative by reaction with a thiocyanating agent. This thiourea could then react with an α-haloketone to yield the corresponding thiazole. The substituents on the final thiazole ring would be determined by the choice of the α-haloketone. A variety of thiazole derivatives with potential biological activity have been synthesized using similar methodologies. bepls.comsemanticscholar.orgmdpi.com
Pyrrolidinedione Derivatives: The synthesis of pyrrolidinedione derivatives can be achieved by reacting the aniline with a suitable dicarboxylic acid derivative, such as maleic anhydride (B1165640) or its derivatives. The initial reaction would form a maleamic acid, which can then be cyclized under dehydrating conditions, often using acetic anhydride and sodium acetate, to furnish the N-substituted pyrrolidinedione ring.
Azetidinone Ring Formation via Cycloaddition Approaches
The formation of the β-lactam ring, a core component of many important antibiotics, can be achieved through various cycloaddition reactions. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a prominent method for constructing the azetidinone ring.
To utilize this compound in this context, it would first be converted into an imine (Schiff base) by condensation with an appropriate aldehyde. This imine would then be reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the desired azetidinone. The stereochemical outcome of the cycloaddition can often be controlled by the choice of reactants and reaction conditions.
Precursor in Agrochemical and Pharmaceutical Intermediate Synthesis
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of specialized chemicals for the agrochemical and pharmaceutical industries.
Synthetic Pathways to Herbicide and Pesticide Intermediates
The general synthetic route would likely involve the construction of a quinoline (B57606) ring system from the aniline precursor, followed by further functionalization to yield the active herbicidal or pesticidal compound.
Table 1: Potential Agrochemical Applications
| Agrochemical Class | Potential Role of this compound |
| Quinoline Herbicides | Precursor for the synthesis of novel quinolinecarboxylic acid derivatives with potentially enhanced properties. |
| Fungicides | Building block for the synthesis of anilide-type fungicides. |
| Insecticides | Intermediate in the preparation of novel insecticidal compounds. |
Utilization in Designing Ligand Systems for Catalytic and Diagnostic Applications
The aniline functionality in this compound provides a convenient handle for the synthesis of various ligands for transition metal complexes. These complexes can have applications in catalysis and diagnostics.
By modifying the amino group, for example, through reactions with salicylaldehyde (B1680747) to form Schiff base ligands, or with phosphines to create phosphine-amine ligands, a diverse range of coordinating environments can be created. The electronic properties of the ligand, and consequently the catalytic activity or diagnostic properties of the metal complex, can be tuned by the substituents on the aromatic ring. The chloro and isobutoxy groups on this compound would exert specific electronic and steric effects, potentially leading to catalysts with unique reactivity or selectivity. For instance, palladium complexes with such ligands could be explored for their efficacy in cross-coupling reactions. nih.gov In the field of diagnostics, metal complexes incorporating ligands derived from this aniline could be investigated as contrast agents for magnetic resonance imaging (MRI) or as fluorescent probes.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of "3-Chloro-2-(2-methylpropoxy)aniline". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 3-chloro-2-methylaniline (B42847), characteristic shifts are observed for the aromatic protons, the amino group protons, and the methyl group protons. chemicalbook.com In "this compound," additional signals corresponding to the 2-methylpropoxy group would be expected. These would include a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the oxygen atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For "this compound," distinct signals would be observed for each of the six carbon atoms in the benzene (B151609) ring, with their chemical shifts influenced by the chloro, amino, and 2-methylpropoxy substituents. Additional resonances would be present for the four carbon atoms of the 2-methylpropoxy group. For instance, in the structurally similar 3-chloro-2-methylaniline, the carbon atoms of the benzene ring and the methyl group exhibit characteristic chemical shifts. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 145 |
| NH₂ | 3.5 - 4.5 (broad) | - |
| O-CH₂ | 3.8 - 4.2 | 70 - 80 |
| CH(CH₃)₂ | 2.0 - 2.5 | 25 - 35 |
| CH(CH₃)₂ | 0.9 - 1.2 | 15 - 25 |
Note: The predicted values are estimates and may vary based on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The functional groups present in "this compound" give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the 2-methylpropoxy group will appear just below 3000 cm⁻¹. The C-O-C ether linkage will show a strong absorption band in the region of 1000-1300 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, between 600 and 800 cm⁻¹. The IR spectrum of the related compound 3-chloro-2-methylaniline shows characteristic peaks for the amino group, aromatic ring, and methyl group. rroij.com
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Cl stretch are often well-defined in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of "this compound" in a suitable solvent, such as ethanol (B145695) or methanol (B129727), would be expected to exhibit absorption bands corresponding to π-π* transitions of the substituted benzene ring. The presence of the amino and chloro substituents on the aromatic ring influences the position and intensity of these absorption maxima. For instance, copolymers containing m-chloroaniline have shown distinct UV-Vis spectra. conicet.gov.ar The UV-Vis spectra of poly(2-methyl aniline) and its copolymers also show characteristic absorption bands. rroij.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through analysis of fragmentation patterns.
The mass spectrum of "this compound" would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak would also be observed. libretexts.org The fragmentation pattern would likely involve the loss of the 2-methylpropoxy group, the cleavage of the C-Cl bond, and fragmentation of the aniline (B41778) ring. libretexts.orgmdpi.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the molecule and its fragments. rsc.org
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS, TLC)
Chromatographic techniques are indispensable for assessing the purity of "this compound" and for monitoring the progress of reactions involved in its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. A suitable reversed-phase HPLC method can be developed to determine the purity of "this compound" and to detect any impurities. The use of a UV detector would allow for sensitive detection of the analyte. d-nb.inforesearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds like "this compound". It can be used to confirm the identity of the compound and to identify and quantify any volatile impurities. d-nb.inforesearchgate.netepa.gov The use of derivatization with agents like silylating reagents can sometimes improve the chromatographic behavior of aniline derivatives. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product, "this compound," can be visualized, often under UV light.
Structure Reactivity Relationships and Comparative Studies with Analogues
Systematic Investigation of Structural Analogues and Derivatives
While specific research on 3-Chloro-2-(2-methylpropoxy)aniline is limited, a systematic investigation of its structural analogues provides valuable insights. Analogues can be categorized based on variations in the alkoxy group, the halogen substituent, and their positions on the aniline (B41778) ring.
Alkoxy Group Variation: The 2-methylpropoxy (isobutoxy) group is an electron-donating group (EDG) due to the +I (inductive) and +R (resonance) effects of the oxygen atom. The bulkiness of the isobutyl group, however, introduces significant steric hindrance around the ortho position. Comparing it with simpler alkoxy groups like methoxy (B1213986) or ethoxy helps to delineate these effects. For instance, in studies of 2-alkoxyanilines, the size of the alkyl group can influence the extent of coplanarity with the benzene (B151609) ring, thereby affecting the resonance donation of the oxygen lone pair.
A comparative table of related aniline derivatives highlights the expected trends in properties based on their substitution patterns.
Table 1: Comparison of Structural Analogues of this compound
| Compound | Substituent at C2 | Substituent at C3 | Expected Dominant Electronic Effect of Substituents | Expected Steric Hindrance at C2 |
|---|---|---|---|---|
| This compound | -OCH₂CH(CH₃)₂ (EDG) | -Cl (EWG) | Competing: +R of alkoxy vs. -I of chloro | High |
| 2-Methoxy-3-chloroaniline | -OCH₃ (EDG) | -Cl (EWG) | Competing: +R of alkoxy vs. -I of chloro | Moderate |
| 2-Isopropoxy-3-chloroaniline | -OCH(CH₃)₂ (EDG) | -Cl (EWG) | Competing: +R of alkoxy vs. -I of chloro | High |
| 3-Chloroaniline | -H | -Cl (EWG) | -I of chloro deactivates the ring | Low |
This table is constructed based on established principles of organic chemistry, as direct comparative studies for all listed analogues are not available.
Impact of Substituent Variation on Chemical Reactivity and Synthetic Feasibility
The substituents on the aniline ring govern its reactivity in various chemical transformations, including electrophilic aromatic substitution, and also impact the feasibility of its synthesis.
Steric Effects on Reactivity: The 2-methylpropoxy group poses significant steric hindrance. This can be a determining factor in the regioselectivity of reactions. For example, in electrophilic substitution, attack at the 6-position might be sterically hindered by the adjacent bulky isobutoxy group, potentially favoring substitution at the 4-position. The steric hindrance can also affect reactions at the amino group itself. nih.govrsc.org
Synthetic Feasibility: The synthesis of this compound would likely involve a multi-step process. A plausible route could start from a substituted nitrobenzene, followed by reduction of the nitro group to an amine. For instance, the synthesis of 2-chloro-3-methoxyaniline (B51853) has been achieved by the reduction of 2-chloro-3-nitroanisole. afit.edu A similar approach could be envisioned for the target molecule. The introduction of the bulky 2-methylpropoxy group could be challenging and might require specific reaction conditions to overcome steric hindrance. The synthesis of sterically hindered anilines often requires specialized methods. researchgate.netrsc.org
Table 2: Predicted Impact of Substituent Variations on Reactivity and Synthesis
| Compound Feature | Impact on Reactivity | Impact on Synthetic Feasibility |
|---|---|---|
| 2-(2-methylpropoxy) group | Electron-donating, activating. High steric hindrance at the ortho position. | Introduction can be sterically hindered, potentially requiring specific catalysts or reaction conditions. |
| 3-Chloro group | Electron-withdrawing, deactivating. Directs electrophilic attack. | Can be introduced via electrophilic chlorination, but regioselectivity needs to be controlled. rsc.org |
| Combined Effect | Moderately activated ring with significant steric hindrance around the 2-position. Regioselectivity in reactions is highly influenced. | Multi-step synthesis is likely required with careful control of reaction conditions to manage steric and electronic effects. |
This table is based on the analysis of substituent effects from various research on substituted anilines.
Theoretical Comparisons of Electronic and Steric Landscape among Related Compounds
Computational chemistry offers a powerful tool for comparing the electronic and steric properties of molecules. acs.orgumn.eduumn.edunih.gov By calculating parameters such as molecular orbital energies, charge distributions, and steric maps, we can gain a quantitative understanding of the substituent effects.
Electronic Landscape: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For anilines, the HOMO energy is often correlated with their nucleophilicity and ease of oxidation. umn.eduumn.edu The presence of the electron-donating 2-methylpropoxy group would be expected to raise the HOMO energy of this compound relative to 3-chloroaniline, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing chlorine atom would lower the HOMO energy compared to 2-(2-methylpropoxy)aniline.
The electrostatic potential map would show a region of high electron density around the amino group and the oxygen of the alkoxy group, indicating their nucleophilic character. The chlorine atom would exhibit a region of lower electron density.
Steric Landscape: A calculated steric map would visually represent the steric bulk of the 2-methylpropoxy group, confirming its significant steric influence on the ortho- and meta-positions, as well as the amino group. This steric hindrance is a critical factor in predicting the outcome of reactions where the approach of a reagent is sensitive to steric bulk. nih.govrsc.org
Table 3: Theoretical Comparison of Electronic and Steric Parameters for Analogous Anilines
| Compound | Relative HOMO Energy (Predicted) | Key Steric Features | Predicted pKa (Relative to Aniline) |
|---|---|---|---|
| This compound | Intermediate | High steric hindrance at C2 and around the amino group. | Lower |
| 2-Methoxy-3-chloroaniline | Intermediate | Moderate steric hindrance at C2. | Lower |
| 3-Chloroaniline | Low | Minimal steric hindrance. | Significantly lower |
| 2-(2-methylpropoxy)aniline | High | High steric hindrance at C2 and around the amino group. | Higher |
This table presents predicted trends based on computational studies of substituted anilines. afit.eduresearchgate.netjournaleras.com The pKa values are qualitative predictions relative to aniline.
Q & A
Q. What are the optimized synthetic routes for 3-Chloro-2-(2-methylpropoxy)aniline, and how can reaction conditions be systematically controlled to minimize by-products?
Methodological Answer: The synthesis typically involves nucleophilic substitution of 2-methylpropoxy groups on a chlorinated aniline precursor. Key variables include:
- Temperature control : Maintaining 30–50°C to balance reaction rate and side-product formation .
- Catalysts : Use of potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Automated monitoring : In-line FTIR or HPLC to track intermediate formation and optimize reaction quenching .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what parameters ensure accurate structural elucidation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly enzyme inhibition?
Methodological Answer:
- Target Selection : Prioritize enzymes with accessible active sites (e.g., cytochrome P450 isoforms) due to steric hindrance from the isobutoxy group .
- Assay Protocol :
- Fluorescence quenching : Monitor changes in tryptophan fluorescence upon compound binding .
- IC₅₀ Determination : Use a gradient concentration (0.1–100 µM) with positive controls (e.g., ketoconazole for CYP3A4) .
Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution in this compound derivatives?
Methodological Answer:
- Steric and Electronic Effects : The isobutoxy group acts as an electron-donating group via resonance, directing electrophiles to the para position relative to the amino group. Steric hindrance from the 2-methylpropoxy group limits substitution at the ortho site .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
Case Study : Nitration reactions yield 95% para-nitro derivatives under mild acidic conditions .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Methodological Answer:
- Source Validation : Confirm compound purity (>98% via HPLC) and exclude solvent artifacts (e.g., DMSO cytotoxicity) .
- Cell Line Profiling : Compare metabolic activity (e.g., CYP expression levels) using RNA-seq or Western blotting .
- Dose-Response Redundancy : Replicate assays across multiple labs with standardized protocols (e.g., MTT assay at 24/48 hours) .
Q. Example Workflow :
Validate purity → 2. Profile cell line CYP expression → 3. Test cytotoxicity in parallel with target activity.
Q. What strategies enable the rational design of this compound analogs with enhanced target selectivity?
Methodological Answer:
Q. What experimental approaches are recommended to study the environmental degradation pathways of this compound?
Methodological Answer:
- Microbial Degradation : Aerobic batch cultures with Pseudomonas spp. to identify metabolites via LC-MS .
- Photolysis Studies : Simulate UV exposure (254 nm) in aqueous solutions and monitor chloride release via ion chromatography .
Key Finding : Major degradation products include 3-chloroaniline and 2-methylpropanoic acid, indicating cleavage of the ether bond .
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for this compound derivatives?
Methodological Answer:
- Crystal Engineering : Co-crystallize with small molecules (e.g., succinic acid) to improve packing efficiency .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .
- Refinement : Apply SHELXL constraints for flexible isobutoxy groups and anisotropic displacement parameters .
Example : SHELXPRO software successfully resolved disorder in the 2-methylpropoxy chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
